Cas no 465-75-8 (4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate])
465-75-8 structure
Product Name:4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
Numéro CAS:465-75-8
Le MF:C41H63NO14
Mégawatts:793.937234163284
CID:334149
PubChem ID:3304506
Update Time:2024-03-04
4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate] Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid,3-(acetyloxy)-2-hydroxy-2-methyl-,(3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)docosahydro-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-[(2R)-2-methyl-1-oxobutoxy]-2H-4,16a-epoxybenzo[7,8]fluoreno[2,1-b]quinolizin-3-ylester, (2S,3R)-
- 4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- Butanoic acid,3-(acetyloxy)-2-hydroxy-2-methyl-,(3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)
- Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 7-acetate3-[3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-(2-methylbutanoate), [3b(2S,3R),4a,7a,15a(R),16b]-
- Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 7-acetate 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)- (9CI)
- Cevane-3b,4b,7a,14,15a,16b,20-heptol, 4,9-epoxy-, 7-acetate 3-(erythro-(-)-2,3-dihydroxy-2-methylbutyrate3-acetate) 15-((
- Germitetrine
- 13230DE6EK
- Q27251460
- CID 121488128
- Butanoic acid, 3-(acetyloxy)-2-hydroxy-2-methyl-, (3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)docosahydro-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-[(2R)-2-methyl-1-oxobutoxy]-2H-4,16a-epoxybenzo[7,8]fluoreno[2,1-b]quinolizin-3-yl ester, (2S,3R)-
- 465-75-8
- 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
-
- Piscine à noyau: 1S/C41H63NO14/c1-10-20(3)34(46)55-33-31(45)30-24(18-42-17-19(2)11-12-28(42)38(30,9)49)25-16-39-32(40(25,33)50)26(53-23(6)44)15-27-36(39,7)14-13-29(41(27,51)56-39)54-35(47)37(8,48)21(4)52-22(5)43/h19-21,24-33,45,48-51H,10-18H2,1-9H3/t19-,20+,21+,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
- La clé Inchi: KBGNYIWYDYVUFP-KLJFEWTOSA-N
- Sourire: O1[C@]2([C@H](CC[C@@]3(C)[C@@H]2C[C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC([C@](C)([C@@H](C)OC(C)=O)O)=O)O
Propriétés calculées
- Qualité précise: 793.42485568g/mol
- Masse isotopique unique: 793.42485568g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 12
- Complexité: 1630
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 19
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 219
- Le xlogp3: 2
Propriétés expérimentales
- Dense: 1.36±0.1 g/cm3(Predicted)
- Point de fusion: 229-230 °C
- Point d'ébullition: 807.8±65.0 °C(Predicted)
- Le PKA: 11.21±0.70(Predicted)
4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate] Littérature connexe
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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